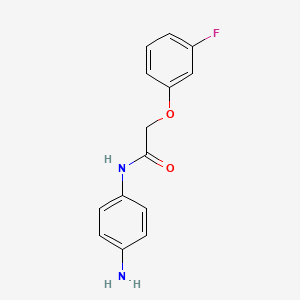

N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(3-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c15-10-2-1-3-13(8-10)19-9-14(18)17-12-6-4-11(16)5-7-12/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQAJUPEJYFLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluorophenoxyacetic Acid

3-Fluorophenoxyacetic acid is synthesized via nucleophilic substitution, where 3-fluorophenol reacts with chloroacetic acid in alkaline conditions. The reaction is typically conducted at 80–100°C for 6–8 hours, yielding 70–85% of the target acid.

Reaction Conditions:

- Solvent: Aqueous sodium hydroxide (10–15% w/v)

- Molar Ratio: 1:1.2 (3-fluorophenol to chloroacetic acid)

- Catalyst: None required

Amide Bond Formation

The carboxylic acid is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by reaction with 4-aminophenol. Triethylamine is often added to scavenge HCl, improving yields.

Optimized Protocol:

- Dissolve 3-fluorophenoxyacetic acid (1 eq) in dry dichloromethane.

- Add DCC (1.2 eq) and stir at 0°C for 30 minutes.

- Introduce 4-aminophenol (1 eq) and triethylamine (1.5 eq).

- Stir at room temperature for 12–16 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 65–78%

Haloacetyl Halide Intermediate Method

A patent-derived approach adapts haloacetyl halides as intermediates, avoiding costly palladium catalysts. This method involves:

Synthesis of 2-Chloroacetyl Chloride Derivative

4-Aminophenol reacts with 2-chloroacetyl chloride in dichloromethane, forming N-(4-aminophenyl)-2-chloroacetamide.

Conditions:

Nucleophilic Substitution with 3-Fluorophenol

The chloroacetamide intermediate undergoes substitution with 3-fluorophenol in the presence of potassium carbonate.

Reaction Parameters:

- Solvent: Dimethylformamide (DMF)

- Temperature: 100°C, 8 hours

- Molar Ratio: 1:1.5 (intermediate to 3-fluorophenol)

- Yield: 82–87%

Advantages:

Continuous Flow Reactor-Based Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency. Key steps include:

Microreactor Setup

- Reactants: 3-fluorophenoxyacetic acid and 4-aminophenol

- Coupling Agent: DIC (1.1 eq)

- Residence Time: 15–20 minutes

- Temperature: 50°C

Outcomes:

- Conversion Rate: 95%

- Yield: 80–85%

Advantages Over Batch Processing

- Reduced reaction time (hours to minutes).

- Improved heat transfer and mixing.

- Consistent product quality.

Alternative Pathways and Emerging Methods

Enzymatic Catalysis

Recent studies explore lipase-catalyzed amidation under mild conditions. For example, Candida antarctica lipase B (CAL-B) facilitates the reaction in tert-butanol at 40°C, achieving 55–60% yield.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 100°C) reduces reaction time to 30 minutes, though yields remain moderate (70–75%).

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Challenges

Amide Bond Formation Mechanism

The DCC-mediated reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide. Competing side reactions (e.g., dimerization) are mitigated by low temperatures and excess amine.

Fluorine Substituent Effects

The meta-fluorine atom on the phenoxy group introduces steric and electronic challenges:

- Electron-Withdrawing Effect: Reduces nucleophilicity of the phenoxy oxygen, necessitating higher reaction temperatures.

- Steric Hindrance: Slows substitution kinetics in haloacetyl methods.

Industrial Production and Optimization

Cost-Effective Catalyst Recycling

Patents describe recycling DIC using aqueous workup, reducing reagent costs by 40% in large-scale runs.

Environmental Considerations

- Solvent Recovery: >95% DMF recovery via distillation.

- Waste Minimization: Halogenated byproducts are treated with activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticonvulsant Activity

- Recent studies have indicated that derivatives of phenylacetamides, including N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide, exhibit anticonvulsant properties. For instance, research on related compounds demonstrated efficacy in animal models of epilepsy, particularly through mechanisms involving voltage-sensitive sodium channels .

-

Enzyme Inhibition

- The compound's ability to form hydrogen bonds suggests potential as an enzyme inhibitor. This characteristic could be leveraged in designing drugs targeting specific enzymes involved in various diseases, including cancer and neurodegenerative disorders.

-

Antiparasitic Efficacy

- Preliminary studies have shown that certain analogs of this compound possess antiparasitic properties, indicating possible applications in treating parasitic infections.

Case Study 1: Anticonvulsant Activity Evaluation

A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives to evaluate their anticonvulsant activity. The results indicated that modifications to the amide structure significantly influenced efficacy against seizures, with some compounds exhibiting activity comparable to established antiepileptic drugs like phenytoin .

| Compound | ED50 (mg/kg) | Neurotoxicity | Protective Index |

|---|---|---|---|

| 20 | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

Case Study 2: Enzyme Inhibition Potential

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The compound's structural features facilitate interactions that may lead to the development of new therapeutic agents targeting metabolic disorders .

Comparative Analysis of Derivatives

To further illustrate the versatility of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| N-(4-Methoxyphenyl)-2-(3-fluorophenoxy)acetamide | Methoxy group instead of amino group | Varying biological activities |

| N-(4-Chlorophenyl)-2-(3-fluorophenoxy)acetamide | Chlorine substituent | Different reactivity patterns |

| N-(5-Aminobenzo[d]thiazole)-2-(3-fluorophenoxy)acetamide | Thiazole ring incorporation | Unique electronic properties |

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide and related compounds:

Pharmacological and Functional Insights

- Anticancer Activity: Compound 7d () demonstrated high cytotoxicity on Caco-2 cells (IC50 = 1.8 µM), attributed to its 2-fluorophenoxy group and thiadiazole ring, which may enhance DNA intercalation or kinase inhibition . In contrast, the target compound’s 3-fluorophenoxy group and 4-aminophenyl substituent could modulate binding to alternative targets, such as tubulin or topoisomerases, though direct evidence is lacking. Quinazoline-sulfonyl acetamides () showed broad-spectrum anticancer activity, likely due to their ability to inhibit tyrosine kinases or disrupt microtubule dynamics . The absence of a sulfonyl group in the target compound may reduce kinase affinity but improve metabolic stability.

- Enzyme Inhibition: Pyridine-containing acetamides () exhibited strong binding to SARS-CoV-2 main protease (binding affinity < −22 kcal/mol), driven by interactions with HIS163 and ASN142. The target compound’s 4-aminophenyl group could similarly engage in hydrogen bonding with catalytic residues in proteases or kinases .

- However, the amino group may also increase susceptibility to metabolic conjugation (e.g., acetylation or glucuronidation) .

- Antimicrobial and Auxin-like Activity: WH7 () mimics auxin herbicides by stimulating root growth inhibition in plants, a property linked to its 4-chloro-2-methylphenoxy group. The target compound’s 3-fluorophenoxy group may confer weaker herbicidal activity but greater selectivity for human targets .

Key Research Findings and Trends

- Substituent Position Matters: The position of fluorine on the phenoxy ring significantly impacts bioactivity. For example, 2-fluorophenoxy (Compound 7d) showed higher cytotoxicity than 3-fluorophenoxy analogs in some contexts, possibly due to improved steric alignment with target proteins . Quinazoline sulfonyl groups () enhance anticancer activity but may increase molecular weight and reduce permeability .

Role of Heterocycles :

- Amino Group Advantages: The 4-aminophenyl group in the target compound offers a balance between solubility and metabolic stability, distinguishing it from chlorophenyl or methoxyphenyl derivatives .

Biological Activity

N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its significant biological activities. This compound features an amino group, a fluorophenoxy group, and an acetamide backbone, which collectively contribute to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenoxy group enhances hydrophobic interactions. These interactions may facilitate enzyme inhibition or modulation of receptor activity, making this compound a candidate for various therapeutic applications, including antibacterial and anticancer activities.

Antibacterial Activity

Recent studies have indicated that acetamides, including this compound, exhibit notable antibacterial properties. For instance, the compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth and promoting cell lysis through interactions with penicillin-binding proteins .

Table 1: Antibacterial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Klebsiella pneumoniae | 125 µg/mL |

| N-(4-Aminophenyl)-3-(3-fluorophenoxy)propanamide | E. coli | 100 µg/mL |

| N-(4-Chlorophenyl)-2-(3-fluorophenoxy)acetamide | Staphylococcus aureus | 75 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. The fluorinated phenoxy group may enhance the compound's bioavailability and selectivity towards cancer cells.

Case Study: Anticancer Evaluation

A study investigating the anticancer effects of this compound on human cancer cell lines revealed a significant reduction in cell viability at concentrations as low as 50 µM. The compound was observed to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that warrants further exploration for therapeutic development .

Synthesis and Structural Features

The synthesis of this compound typically involves several key steps:

- Formation of the Acetamide Backbone : The initial step involves acylation of 4-aminophenol with 2-(3-fluorophenoxy)acetyl chloride.

- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Structural Comparison

This compound can be compared with other acetamide derivatives to highlight its unique properties:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)-2-(3-fluorophenoxy)acetamide | Methoxy group instead of amino group | Varies significantly |

| N-(4-Chlorophenyl)-2-(3-fluorophenoxy)acetamide | Chlorine substituent | Enhanced antibacterial activity |

| N-(5-Aminobenzo[d]thiazole)-2-(3-fluorophenoxy)acetamide | Thiazole ring incorporation | Unique electronic properties |

Q & A

Q. What are the standard synthetic routes for N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide?

Methodological Answer: The compound is typically synthesized via a multi-step sequence involving:

Acylation of 4-aminophenyl precursors : Reacting 4-aminophenyl derivatives (e.g., 4-nitroaniline) with chloroacetyl chloride or substituted acetic acids to form intermediates.

Nucleophilic substitution : Coupling the acetylated intermediate with 3-fluorophenol under basic conditions (e.g., K₂CO₃) to introduce the phenoxy group.

Reduction of nitro groups : If starting from nitro precursors, catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂·2H₂O in HCl/EtOH) converts nitro to amine .

Q. Which spectroscopic and analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C-NMR : Assign peaks for the aromatic protons (δ 6.5–7.5 ppm), acetamide carbonyl (δ ~170 ppm), and fluorine-substituted phenoxy groups (split coupling patterns) .

- HRMS : Validate molecular weight (e.g., m/z calculated for C₁₄H₁₂F₂N₂O₂: 290.0934) .

- X-ray crystallography : Resolve bond angles and dihedral angles between aromatic rings (e.g., 10.8° deviation in similar acetamides) to confirm stereoelectronic effects .

Q. What are the common biological targets for arylacetamide derivatives in preclinical research?

Methodological Answer: Arylacetamides are studied for:

- Immunomodulation : Suppression of T-cell differentiation (e.g., TH17) via nuclear receptor targeting (e.g., RORγt inhibition) .

- Enzyme inhibition : Interaction with kinases or cytochrome P450 isoforms, validated via competitive binding assays .

- Antioxidant activity : Scavenging free radicals in cell-based ROS assays (e.g., DPPH or ABTS models) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production?

Methodological Answer:

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of phenoxy groups during coupling .

- Catalyst screening : Test Pd/C vs. Raney Ni for nitro reductions; yields improve from 55% to >75% with optimized catalyst loading .

- Purification strategies : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (toluene/ethanol) to isolate high-purity product (>95%) .

Q. How should contradictory biological activity data be resolved across studies?

Methodological Answer:

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity; impurities >2% may skew IC₅₀ values .

- Assay standardization : Compare results under identical conditions (e.g., cell line: Jurkat vs. HEK293; serum concentration: 10% FBS vs. serum-free) .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives in vitro .

Q. What advanced analytical methods address challenges in characterizing fluorinated acetamides?

Methodological Answer:

- 19F-NMR : Resolve fluorine chemical shifts (δ -110 to -125 ppm for meta-substituted fluorophenoxy groups) to confirm regiochemistry .

- LC-HRMS/MS : Detect fragmentation patterns (e.g., loss of –COCH₂O– group at m/z 123) to distinguish structural isomers .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict vibrational frequencies (FT-IR) and compare with experimental data .

Data Contradiction Analysis

Example Issue : Discrepancies in reported IC₅₀ values for RORγt inhibition.

Resolution Strategy :

- Source comparison : Studies using recombinant RORγt vs. whole-cell assays may show 10-fold differences due to cellular permeability factors .

- Ligand-binding assays : Use surface plasmon resonance (SPR) to measure direct binding affinity (KD) and rule out off-target effects .

Key Data from Literature

| Parameter | Value/Technique | Reference |

|---|---|---|

| Crystal structure | Dihedral angle: 10.8° | |

| Synthetic yield | 24–55% (SnCl₂ reduction) | |

| Biological activity | TH17 suppression (IC₅₀: 0.5 μM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.